Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Amino-substituted pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-1H-pyrrole-2-carboxylate
- 4-methyl-1H-pyrrole-2-carboxylic acid
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
Uniqueness
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a cyano group and an ester functional group, which confer distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6(2)11-8/h4,11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQWTNJZFKAIDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901241830 | |
Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848498-76-0 | |
Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848498-76-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901241830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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